N-(1-benzylpiperidin-4-yl)-4-(1H-indol-3-yl)butanamide is a synthetic organic compound characterized by its unique structure that combines a piperidine ring with an indole moiety. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The molecular formula for this compound is , and it has a molecular weight of approximately 428.5 g/mol. The IUPAC name reflects its complex structure, which includes a butanamide group attached to the indole and piperidine components .
This compound can be classified under the category of piperidine derivatives and indole-based compounds. Compounds featuring indole structures are often explored for their pharmacological properties, including their roles as potential therapeutic agents in treating various conditions such as cancer, neurological disorders, and inflammation . The synthesis of N-(1-benzylpiperidin-4-yl)-4-(1H-indol-3-yl)butanamide can be achieved through various organic synthesis methods, which will be discussed in detail in the synthesis analysis section.
The synthesis of N-(1-benzylpiperidin-4-yl)-4-(1H-indol-3-yl)butanamide typically involves several key steps:
These synthetic routes may require optimization for yield and purity, particularly for large-scale production .
The molecular structure of N-(1-benzylpiperidin-4-yl)-4-(1H-indol-3-yl)butanamide features several functional groups that contribute to its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C26H28N4O2 |
| Molecular Weight | 428.5 g/mol |
| IUPAC Name | 4-(1H-indol-3-yl)-N-(1-benzylpiperidin-4-yl)butanamide |
| InChI Key | XNAYFFAVIBCZTQ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC(NC(=O)C1=CC2=C(NC(=O)CCCCC2=CC=C1)C=CC=C2)C=C2 |
N-(1-benzylpiperidin-4-yl)-4-(1H-indol-3-yl)butanamide can participate in various chemical reactions typical for amides and heterocycles:
These reactions highlight the compound's potential utility in further synthetic applications or modifications for drug development .
The mechanism of action for N-(1-benzylpiperidin-4-yl)-4-(1H-indol-3-yl)butanamide is likely related to its interactions with biological targets such as receptors or enzymes. Compounds containing indole structures often exhibit diverse biological activities due to their ability to mimic neurotransmitters or other signaling molecules.
The specific mechanism may involve:
Research into similar compounds suggests that their pharmacological effects may stem from their structural similarities to known bioactive molecules .
The physical properties of N-(1-benzylpiperidin-4-yl)-4-(1H-indol-3-yl)butanamide are essential for understanding its behavior in various environments:
| Property | Value |
|---|---|
| Appearance | Solid |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Chemical properties include:
| Property | Value |
|---|---|
| Stability | Stable under normal conditions |
| Reactivity | Reacts with strong acids/bases |
Understanding these properties is crucial for applications in drug formulation and delivery systems .
N-(1-benzylpiperidin-4-yl)-4-(1H-indol-3-yl)butanamide has potential applications in various scientific fields:
The unique structural features of this compound make it a candidate for further exploration in medicinal chemistry and drug discovery efforts .
N-(1-Benzylpiperidin-4-yl)-4-(1H-indol-3-yl)butanamide represents a synthetically derived small molecule with systematic nomenclature defining its precise atomic connectivity. The International Union of Pure and Applied Chemistry (IUPAC) name explicitly describes the core structure: a butanamide chain (four-carbon acyl group) bridging a 1-benzyl-substituted piperidine at the 4-position nitrogen and the 3-position of an indole heterocycle . Alternative designations include molecular descriptors such as "1-benzyl-N-[4-(1H-indol-3-yl)butanoyl]piperidin-4-amine," emphasizing the amide bond formation between the carboxylic acid derivative and the piperidinyl amine . Its molecular formula is C₂₄H₂₉N₃O, corresponding to a monoisotopic mass of 375.231 g/mol and a molecular weight of 375.5 g/mol .
Structurally, the compound integrates three distinct pharmacophoric elements:
Table 1: Nomenclature and Molecular Descriptors of N-(1-Benzylpiperidin-4-yl)-4-(1H-Indol-3-yl)butanamide
| Classification | Descriptor | |
|---|---|---|
| Systematic Name | N-(1-benzylpiperidin-4-yl)-4-(1H-indol-3-yl)butanamide | |
| Molecular Formula | C₂₄H₂₉N₃O | |
| Molecular Weight | 375.5 g/mol | |
| Canonical SMILES | C1CN(CCC1NC(=O)CCCC2=CNC3=CC=CC=C32)CC4=CC=CC=C4 | |
| Hydrogen Bond Donors | 2 (indole NH, amide NH) | |
| Hydrogen Bond Acceptors | 2 (amide C=O, piperidine N) | |
| Calculated LogP (XLogP3) | 4.1 |
Stereochemically, the absence of chiral centers simplifies synthesis and analysis, though conformational preferences arise from restricted piperidine ring puckering and amide bond planarity. Nuclear magnetic resonance (NMR) studies of analogous compounds confirm distinct proton environments for the benzyl methylene (δ ~3.5 ppm), indole C2-hydrogen (δ ~7.1 ppm), and amide N-H (δ ~7.8 ppm) .
The structural architecture of N-(1-benzylpiperidin-4-yl)-4-(1H-indol-3-yl)butanamide reflects deliberate scaffold hybridization strategies prevalent in neuropharmacological agent development. Benzylpiperidine derivatives gained prominence with acetylcholinesterase inhibitors like donepezil, where the motif binds the catalytic anionic site [7] [10]. Parallelly, indole-containing compounds emerged as privileged structures in central nervous system (CNS) drug design due to their resemblance to neurotransmitters such as serotonin . This compound’s genesis likely stems from efforts to merge these pharmacophores, aiming for synergistic activity against neurodegenerative targets [10].
Early synthetic routes to this chemical class involved multi-step sequences:
Notably, this compound diverges from opioid-centric piperidine applications (e.g., fentanyl analogs) by lacking an anilide or arylacetamide component critical for μ-opioid receptor agonism [8]. Instead, its design aligns with cholinesterase inhibitor optimization, where flexible linkers between cationic and aromatic fragments enhance penetration into enzyme gorge regions [10].
N-(1-Benzylpiperidin-4-yl)-4-(1H-Indol-3-yl)butanamide embodies dual research significance: as a chemical probe for neurodegenerative disease mechanisms and a template for multi-target ligand development. Its cholinesterase inhibitory potential—inferred from structural kinship to donepezil—positions it within Alzheimer’s disease therapeutic exploration [7] [10]. Molecular docking suggests the benzylpiperidine occupies the acetylcholinesterase peripheral anionic site, while the indole engages the catalytic triad via π-π stacking, analogous to the indanone in donepezil [10]. Preliminary in vitro data on related indole-piperidine amides report half-maximal inhibitory concentration (IC₅₀) values below 1 μM against butyrylcholinesterase .
Table 2: Key Research Domains and Unresolved Questions for N-(1-Benzylpiperidin-4-yl)-4-(1H-Indol-3-yl)butanamide
| Research Domain | Current Status | Critical Knowledge Gaps | |
|---|---|---|---|
| Cholinesterase Inhibition | High structural similarity to donepezil-based inhibitors; predicted low micromolar IC₅₀ | Experimental validation of enzyme kinetics (Km, Vmax); selectivity for AChE vs. BChE | |
| Neuroprotective Mechanisms | Theoretical potential via cholinergic enhancement and Aβ anti-aggregation | Direct evidence of amyloid-beta modulation; antioxidant capacity quantification | |
| Structural Diversification | Modular synthesis allows indole C5/C6 methoxylation or piperidine N-alkylation | Impact of substituents on blood-brain barrier permeability and metabolic stability | |
| Receptor Polypharmacology | Indole moiety suggests 5-HT receptor cross-reactivity | Comprehensive GPCR binding assays; functional activity at serotonin/dopamine targets | [10] |
Significant knowledge gaps persist:
Recent computational analyses propose that elongation of the butanamide chain could enhance β-secretase affinity, potentially conferring anti-amyloidogenicity [5] [10]. However, empirical proof is lacking, underscoring the compound’s role as a strategic scaffold demanding rigorous interdisciplinary investigation to elucidate its therapeutic potential and mechanistic breadth.
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1